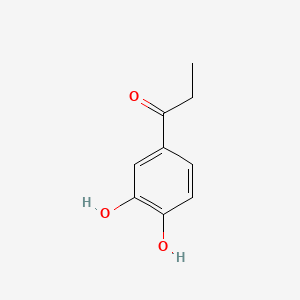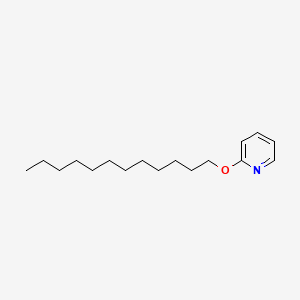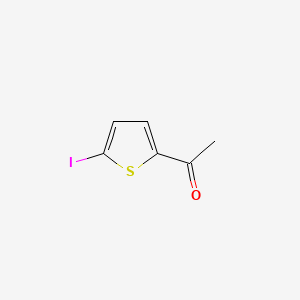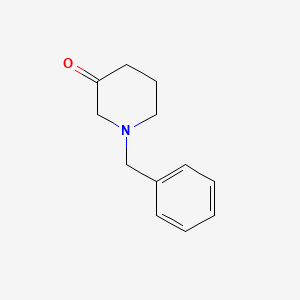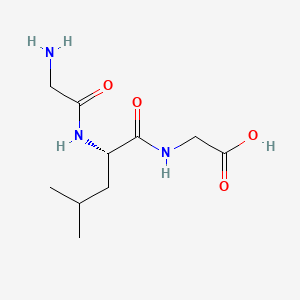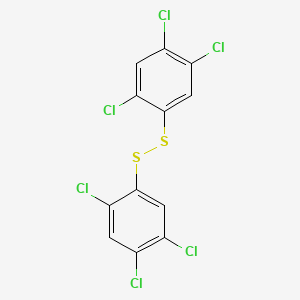
2,4,5-Trichlorophenyl disulfide
説明
2,4,5-Trichlorophenyl disulfide is a chemical compound with the linear formula (Cl3C6H2)2S2 . It is also known as bis(2,4,5-trichlorophenyl) disulfide .
Molecular Structure Analysis
The molecular formula of 2,4,5-Trichlorophenyl disulfide is (Cl3C6H2)2S2 . This indicates that the molecule consists of two 2,4,5-trichlorophenyl groups linked by a disulfide bond.Physical And Chemical Properties Analysis
2,4,5-Trichlorophenyl disulfide has a molecular weight of 425.01 . It appears as an off-white powder . The melting point ranges from 140-144 °C . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 460.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用
C12H4Cl6S2
and a molecular weight of 424.98 g/mol . It appears as a white to yellow to orange powder or crystal and has a melting point range of 145.0 to 148.0 °C . Below is a comprehensive analysis of six unique scientific research applications of this compound, each within its specific field.Chemistry
Application Summary
In the field of chemistry, Bis(2,4,5-trichlorophenyl) disulfide is utilized as a building block for synthesizing various organic compounds. Its reactivity as a disulfide allows it to form new bonds through oxidative coupling reactions.
Methods of Application
Chemists use this compound in synthetic pathways that involve thiol-disulfide exchange reactions. The typical procedure involves reacting the disulfide with a nucleophilic thiol under controlled conditions, often in the presence of a base.
Results and Outcomes
The outcomes of such reactions are diverse, depending on the thiol used. The yield of the reactions can vary, but with proper optimization, it can be quite high, with some reactions achieving over 90% yield .
Biology
Application Summary
In biology, Bis(2,4,5-trichlorophenyl) disulfide can be used to study protein folding and disulfide bond formation in vivo, given its role in the formation and rearrangement of disulfide bonds.
Methods of Application
Biologists incorporate this compound into cellular systems to trace the formation of disulfide bonds in proteins. This is done by labeling proteins with radioactive isotopes and tracking the incorporation of the disulfide compound.
Results and Outcomes
The results often reveal insights into protein structure and stability, with some studies showing that certain disulfide bonds are crucial for maintaining protein function .
Medicine
Application Summary
In medicine, research into Bis(2,4,5-trichlorophenyl) disulfide’s potential therapeutic effects is ongoing. Its ability to form disulfide bonds could make it useful in drug delivery systems.
Methods of Application
Medical researchers are exploring its use in targeted drug delivery by attaching the disulfide to a drug molecule, which is then released upon reduction in the target tissue.
Results and Outcomes
While still in the experimental stage, some studies suggest that such drug delivery systems could enhance the efficacy of certain drugs, reducing the required dosage and side effects .
Materials Science
Application Summary
In materials science, Bis(2,4,5-trichlorophenyl) disulfide is investigated for its potential in creating novel polymers with enhanced properties due to the strength of disulfide bonds.
Methods of Application
Materials scientists use this compound to cross-link polymers, enhancing their thermal and mechanical stability. The process involves mixing the disulfide with polymer precursors and initiating the reaction with heat or a catalyst.
Results and Outcomes
The resulting materials often exhibit improved resistance to degradation and can maintain their integrity under more extreme conditions compared to non-cross-linked polymers .
Environmental Science
Application Summary
In environmental science, Bis(2,4,5-trichlorophenyl) disulfide’s role is less direct but involves studying its degradation products and their environmental impact.
Methods of Application
Environmental scientists analyze soil and water samples for the presence of this compound and its breakdown products using chromatography and mass spectrometry.
Results and Outcomes
Findings from such studies contribute to understanding the environmental fate of chemical compounds and can inform regulations and cleanup efforts .
Pharmacology
Application Summary
In pharmacology, Bis(2,4,5-trichlorophenyl) disulfide may be used to modify the pharmacokinetic profile of drugs, potentially leading to the development of prodrugs.
Methods of Application
Pharmacologists explore the incorporation of this disulfide into drug molecules to alter their absorption, distribution, metabolism, and excretion (ADME) properties.
Results and Outcomes
Early research indicates that such modifications can improve drug solubility or stability, though more studies are needed to confirm these findings and their clinical relevance .
This analysis provides a snapshot of the diverse applications of Bis(2,4,5-trichlorophenyl) disulfide across different scientific fields. Each application leverages the unique chemical properties of the compound to achieve specific research or development goals. The results and outcomes vary widely, reflecting the compound’s versatility and potential for further exploration in various domains of science.
Analytical Chemistry
Application Summary
In analytical chemistry, this compound is used as a standard for chromatographic analysis to identify and quantify similar organic compounds in various samples.
Methods of Application
The compound is prepared as a standard solution and run through chromatography systems alongside sample extracts. The retention time and peak area are compared to those of the sample to determine the presence and concentration of related compounds.
Results and Outcomes
The analysis provides accurate quantification with a low margin of error, often within a 1-2% range, allowing for precise monitoring of environmental or biological samples .
Agricultural Science
Application Summary
Bis(2,4,5-trichlorophenyl) disulfide has potential applications in agriculture as a precursor for the synthesis of pesticides due to its halogenated aromatic structure.
Methods of Application
Researchers synthesize new pesticide compounds by modifying the disulfide group, aiming to enhance the pesticidal activity while reducing environmental impact.
Results and Outcomes
Some synthesized compounds show promising results against specific pests, with increased selectivity and reduced non-target toxicity .
Polymer Chemistry
Application Summary
This compound is explored for its use in creating high-performance elastomers, which are polymers with elastic properties, by introducing disulfide bridges that can self-heal.
Methods of Application
The disulfide is incorporated into the polymer backbone during synthesis. Upon mechanical damage, the disulfide bonds can break and reform, allowing the material to ‘heal’.
Results and Outcomes
The self-healing elastomers demonstrate the ability to recover their mechanical properties after damage, with some materials showing up to 90% recovery of tensile strength .
Electrochemistry
Application Summary
In electrochemistry, Bis(2,4,5-trichlorophenyl) disulfide is studied for its potential use in energy storage systems, such as batteries, due to its redox-active disulfide bonds.
Methods of Application
The compound is used as an active material in battery electrodes. During charge and discharge cycles, the disulfide undergoes reversible oxidation and reduction.
Results and Outcomes
Preliminary studies indicate that batteries incorporating this compound exhibit stable cycling performance with good capacity retention over multiple cycles .
Nanotechnology
Application Summary
Nanotechnology research involves using Bis(2,4,5-trichlorophenyl) disulfide to functionalize the surface of nanoparticles, enhancing their interaction with biological systems.
Methods of Application
Nanoparticles are coated with the disulfide compound to introduce specific functional groups that can bind to biological targets or respond to stimuli.
Results and Outcomes
Functionalized nanoparticles show improved targeting and delivery capabilities in drug delivery systems, with some achieving targeted release in response to enzymatic activity .
Photophysics
Application Summary
Bis(2,4,5-trichlorophenyl) disulfide is investigated for its photophysical properties, which could be useful in the development of optical materials and sensors.
Methods of Application
The compound’s absorption and emission spectra are studied under various conditions to understand its behavior when exposed to light.
Results and Outcomes
Research findings suggest that the compound has distinct photophysical behaviors that can be tuned for specific applications, such as fluorescence sensing of environmental pollutants .
These additional applications further illustrate the versatility of Bis(2,4,5-trichlorophenyl) disulfide in scientific research, highlighting its potential in a wide range of fields from analytical chemistry to photophysics.
Organic Synthesis
Application Summary
This compound is used in organic synthesis to create complex molecules, particularly in the construction of macrocyclic and heterocyclic compounds.
Methods of Application
Organic chemists employ this disulfide in cyclization reactions where it acts as a bridging unit, connecting different parts of a molecule to form rings.
Results and Outcomes
The synthesis of such compounds has led to the discovery of new molecules with potential applications in pharmaceuticals and materials science, with yields varying based on reaction conditions .
Catalysis
Application Summary
Bis(2,4,5-trichlorophenyl) disulfide is explored as a catalyst or a component of catalytic systems in various chemical reactions due to its potential to facilitate redox processes.
Methods of Application
The compound is used in small quantities to accelerate reactions, often in conjunction with other materials to form a catalytic complex.
Results and Outcomes
The presence of this disulfide in catalytic systems has been shown to increase reaction rates and selectivity, leading to more efficient chemical processes .
Corrosion Inhibition
Application Summary
The compound’s ability to form strong disulfide bonds makes it a candidate for use as a corrosion inhibitor, particularly in metal protection.
Methods of Application
It is applied as a coating or additive in metalworking fluids to prevent oxidation and corrosion of metal surfaces.
Results and Outcomes
Studies have indicated that coatings containing this disulfide can significantly reduce the rate of corrosion, thereby extending the lifespan of metal components .
Flame Retardancy
Application Summary
Due to its chlorine content, Bis(2,4,5-trichlorophenyl) disulfide is investigated for its use in flame-retardant formulations.
Methods of Application
The compound is incorporated into materials that require enhanced fire resistance, such as textiles and plastics.
Results and Outcomes
Materials treated with this disulfide have shown improved resistance to ignition and slower flame propagation rates in fire safety tests .
Chemical Sensors
Application Summary
Research is being conducted on using Bis(2,4,5-trichlorophenyl) disulfide in the development of chemical sensors for detecting specific substances.
Methods of Application
The compound is integrated into sensor arrays that respond to the presence of target chemicals, changing their electrical or optical properties.
Results and Outcomes
Sensors utilizing this disulfide have demonstrated sensitivity and selectivity towards certain analytes, which could be useful in environmental monitoring and diagnostics .
Drug Design
Application Summary
In drug design, the compound’s structural features are used to develop new therapeutic agents, particularly those that require a disulfide linkage for activity.
Methods of Application
Medicinal chemists design and synthesize drug candidates that incorporate the disulfide moiety, aiming to exploit its reactivity for therapeutic purposes.
Results and Outcomes
Some drug candidates featuring this disulfide have shown promising biological activity in preliminary tests, indicating potential for further development .
Safety And Hazards
特性
IUPAC Name |
1,2,4-trichloro-5-[(2,4,5-trichlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6S2/c13-5-1-9(17)11(3-7(5)15)19-20-12-4-8(16)6(14)2-10(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVJVEOHQKNMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)SSC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022211 | |
| Record name | 2,4,5-Trichlorophenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenyl disulfide | |
CAS RN |
3808-87-5 | |
| Record name | Bis(2,4,5-trichlorophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichlorophenyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3808-87-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichlorophenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichlorophenyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROPHENYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE043UTU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



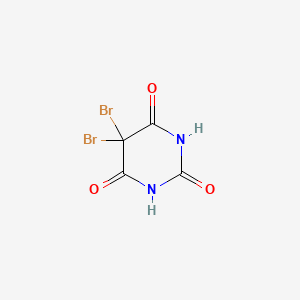
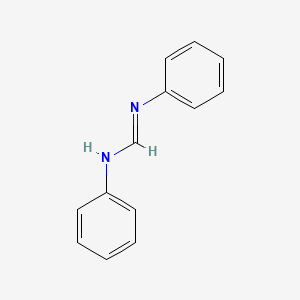
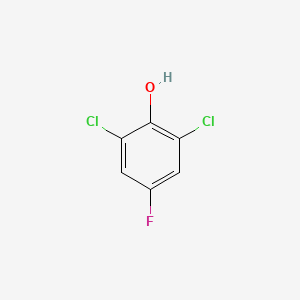
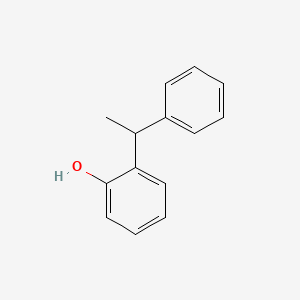
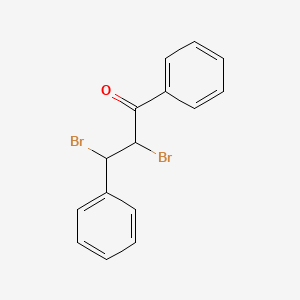
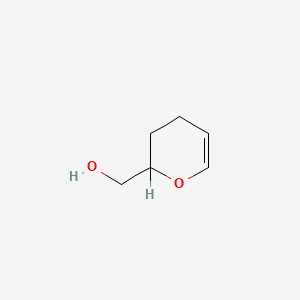
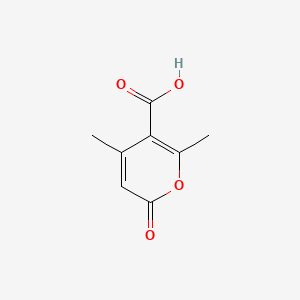
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
